5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
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Overview
Description
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by a pyrrolizine ring system substituted with a bromine atom and a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolizine ring system.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.
Cyclization Reactions: The pyrrolizine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can be compared with other similar compounds, such as:
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-chloro-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
2,3-dihydro-1H-pyrrolizine-7-carboxylic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRPDZHVMYLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781708-89-1 |
Source
|
Record name | 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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